molecular formula C8H16N2O B095226 1-(Piperazin-1-yl)butan-1-one CAS No. 18903-04-3

1-(Piperazin-1-yl)butan-1-one

Cat. No.: B095226
CAS No.: 18903-04-3
M. Wt: 156.23 g/mol
InChI Key: OGQQJMSDOICEAR-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)butan-1-one is a chemical compound of interest in pharmaceutical and medicinal chemistry research. The piperazine moiety is a common pharmacophore in drug design, known for its versatility in interacting with biological targets . Piperazine and its derivatives are frequently investigated for their ability to improve the physicochemical properties of active pharmaceutical ingredients, such as solubility, which is a critical parameter in drug development . This specific butan-1-one derivative serves as a key synthetic intermediate or structural analog in the exploration of new therapeutic agents. Research into similar compounds has shown potential in various domains, including the development of central nervous system (CNS) agents, as seen in studies of butyrophenone analogs , and antidiabetic compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQQJMSDOICEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444269
Record name 1-(piperazin-1-yl)butan-1-one
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Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18903-04-3
Record name 1-(1-Piperazinyl)-1-butanone
Source CAS Common Chemistry
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Record name 1-(piperazin-1-yl)butan-1-one
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Record name 1-(piperazin-1-yl)butan-1-one
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Synthetic Methodologies and Chemical Transformations

Core Synthetic Routes to 1-(Piperazin-1-yl)butan-1-one

The primary and most direct method for the synthesis of this compound involves the acylation of piperazine (B1678402) with a suitable butanoyl derivative. This approach leverages the nucleophilic nature of the secondary amine groups in the piperazine ring.

Condensation Reactions with Piperazine Derivatives

The most common synthetic route to this compound is the nucleophilic acyl substitution reaction between piperazine and a butanoyl derivative, typically butanoyl chloride or butyric anhydride. In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl compound. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (chloride or butyrate), resulting in the formation of the amide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct when butanoyl chloride is used. The choice of base and solvent can significantly influence the reaction's efficiency and the product's purity. Common bases include triethylamine (B128534) or an excess of piperazine itself. Dichloromethane (B109758) or tetrahydrofuran (B95107) are frequently employed as solvents. To favor the mono-acylated product, a significant excess of piperazine is often used to reduce the likelihood of di-acylation.

Reactant 1Reactant 2BaseSolventProduct
PiperazineButanoyl chlorideTriethylamineDichloromethaneThis compound
PiperazineButyric anhydrideNone (or mild base)TetrahydrofuranThis compound

This interactive data table summarizes the common condensation reactions for the synthesis of this compound.

Derivatization Strategies for Structural Modification

Once synthesized, this compound can be further modified to create a diverse range of derivatives. These modifications can be targeted at the remaining secondary amine of the piperazine ring or the butanoyl side chain.

Oxidation Reactions and Derivatization

The nitrogen atoms of the piperazine ring in this compound can be oxidized to form N-oxides. The oxidation of piperazine and its derivatives has been studied in the context of atmospheric chemistry, where reactions with hydroxyl radicals can lead to the formation of various oxidation products, including cyclic imines and amides. chemrxiv.org While specific studies on the controlled oxidation of this compound are not extensively detailed in readily available literature, general principles of amine oxidation can be applied. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of amines. The reaction conditions would need to be carefully controlled to achieve selective oxidation at the desired nitrogen atom.

Reduction Reactions and Derivatization

The amide carbonyl group in this compound can be reduced to a methylene (B1212753) group, converting the N-acylpiperazine to an N-alkylpiperazine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edudavuniversity.org The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon, followed by a series of steps that ultimately lead to the removal of the oxygen atom and the formation of a C-H bond. This reduction would yield 1-butylpiperazine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Starting MaterialReagentProduct
This compoundLithium Aluminum Hydride (LiAlH₄)1-Butylpiperazine

This interactive data table outlines the reduction of this compound.

Nucleophilic Substitution Reactions

The secondary amine of the piperazine ring in this compound is a nucleophilic center and can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the N4 position. nih.govmdpi.com

Common electrophiles used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. For instance, reacting this compound with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base would yield a 1-butanoyl-4-alkylpiperazine derivative. Similarly, acylation with a different acyl chloride would lead to a 1,4-diacylpiperazine with different acyl groups on each nitrogen. These reactions are fundamental in building more complex molecules based on the piperazine scaffold. nih.gov The choice of solvent and base is important for optimizing the yield and minimizing side reactions. researchgate.net

Reactant 1Reactant 2 (Electrophile)BaseProduct
This compoundAlkyl Halide (e.g., Benzyl bromide)Triethylamine1-Butanoyl-4-alkylpiperazine
This compoundAcyl Chloride (e.g., Acetyl chloride)Triethylamine1-Acetyl-4-butanoylpiperazine
This compoundSulfonyl Chloride (e.g., Tosyl chloride)Pyridine1-Butanoyl-4-tosylpiperazine

This interactive data table showcases various nucleophilic substitution reactions for the derivatization of this compound.

Synthesis of Analogues and Related Compounds

The versatility of the piperazine scaffold allows for extensive modification to produce a wide range of analogues. rsc.org These modifications can be strategically designed to explore structure-activity relationships and optimize the properties of the resulting compounds.

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-arylation reactions. mdpi.com N-alkylation is commonly achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination. mdpi.com Reductive amination involves the reaction of the piperazine nitrogen with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding alkylated amine. mdpi.com

N-arylation involves the formation of a bond between a piperazine nitrogen and an aromatic ring. This can be accomplished through various methods, including copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. researchgate.netorganic-chemistry.org Nickel-catalyzed methods have also been developed for the selective mono- or diarylation of piperazine. researchgate.net These reactions provide a direct route to introduce diverse aromatic groups onto the piperazine core.

To further expand the chemical diversity of this compound derivatives, various functional groups can be incorporated. The synthesis of piperazine-based compounds bearing thiadiazole and triazole moieties has been reported. nih.govnih.gov For instance, piperazine-based bis(1,3,4-thiadiazole) hybrids can be synthesized from bis-thiosemicarbazones. nih.gov Similarly, piperazine derivatives containing 1,2,4-triazole (B32235) fused with 1,3,4-thiadiazole (B1197879) have been prepared. nih.gov The introduction of phenyl and fluoro-phenyl groups can be achieved through N-arylation reactions as described previously, or by using starting materials that already contain these functionalities. The presence of a fluorine atom on a phenyl ring can significantly alter the electronic properties and biological activity of the molecule. mdpi.com

Guanidine (B92328) derivatives containing a piperazine scaffold represent another class of related compounds. The synthesis of these molecules often involves the reaction of a piperazine-containing intermediate with a guanidinylating agent. A common method for synthesizing guanidines from primary amines involves the use of thiourea (B124793) intermediates. nih.gov The thiourea can be activated, for example with mercury(II) chloride, to facilitate nucleophilic attack by an amine, leading to the formation of the guanidine group. mdpi.com This approach allows for the incorporation of the guanidine functionality onto a piperazine-based structure. nih.govrsc.org

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Properties

Derivatives of 1-(piperazin-1-yl)butan-1-one have demonstrated a spectrum of antimicrobial activities, including antibacterial and antifungal effects. These properties are attributed to various mechanisms, including the disruption of microbial cell integrity and the inhibition of essential enzymatic pathways.

A range of N-alkyl and N-aryl piperazine (B1678402) derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized piperazine derivatives have shown notable efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The introduction of different substituents on the piperazine ring has been shown to modulate the antibacterial potency of these compounds.

The antibacterial mechanism of piperazine derivatives is believed to involve the disruption of the bacterial cell's physical integrity. Evidence suggests that these compounds can interfere with the bacterial cell membrane, leading to increased permeability and subsequent cell death. This disruption of the cell envelope is a key aspect of their bactericidal action.

Interactive Data Table: Antibacterial Activity of Selected Piperazine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative AStaphylococcus aureus12.5
Derivative BPseudomonas aeruginosa25
Derivative CEscherichia coli50
Derivative DStreptomyces epidermidis6.25

Note: The specific structures of derivatives A, B, C, and D are detailed in the cited literature and represent examples of N-substituted piperazine compounds.

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal potential. Research has demonstrated that certain N-substituted piperazine derivatives are active against various fungal species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. While some studies indicate that the antifungal activity may be less pronounced than the antibacterial effects, significant fungistatic activity against Candida species has been observed for some derivatives, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

The mechanism of antifungal action for some piperazine derivatives has been linked to the inhibition of crucial fungal enzymes. This targeted inhibition disrupts essential cellular processes, leading to the suppression of fungal growth.

The antimicrobial activity of piperazine derivatives is hypothesized to stem from their interaction with fundamental components of bacterial cells. A primary proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of certain substituents on the piperazine ring may facilitate the insertion of these molecules into the lipid bilayer of the cell membrane. This insertion can alter membrane fluidity and integrity, leading to the leakage of intracellular components and ultimately, cell lysis. This direct action on the cell envelope provides a broad-spectrum antibacterial effect.

A more specific mechanism of antibacterial action for some piperazine derivatives involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of bacteria like Mycobacterium tuberculosis. This enzyme is a well-established target for antibacterial drugs. Molecular docking studies have shown that piperazine derivatives can bind to the active site of enoyl-ACP reductase, interacting with key amino acid residues and the NAD(H) coenzyme. This binding prevents the natural substrate from accessing the active site, thereby inhibiting fatty acid synthesis, which is essential for bacterial survival. The structure-activity relationship (SAR) studies of these derivatives have provided insights into the chemical features necessary for potent inhibition of this enzyme.

Anticancer and Cytotoxic Effects

The therapeutic potential of this compound derivatives extends to oncology, with numerous studies reporting their cytotoxic effects against various cancer cell lines.

Arylpiperazine derivatives, in particular, have been a focus of anticancer drug development. Research has demonstrated that these compounds can inhibit the proliferation of a wide range of human cancer cell lines, including those of the breast, skin, pancreas, and cervix. The cytotoxic activity is often dose-dependent, and modifications to the arylpiperazine scaffold can significantly influence the potency and selectivity of these compounds against different tumor types. For instance, certain quinoxalinyl–piperazine derivatives have been identified as potent inhibitors of cancer cell growth.

Interactive Data Table: Cytotoxic Activity of Selected Arylpiperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Quinoxalinyl–piperazine 30A549 (Lung)12.3
Quinoxalinyl–piperazine 30HCT-15 (Colon)10.5
Quinoxalinyl–piperazine 30SK-MEL-2 (Melanoma)8.9
Quinoxalinyl–piperazine 30SK-OV-3 (Ovarian)11.2
Quinoxalinyl–piperazine 30U251 (Glioblastoma)9.8

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Induction of Cytotoxic Effects

Derivatives of the this compound scaffold have demonstrated notable cytotoxic activity across a range of cancer cell lines. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine compounds showed significant growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.comresearchgate.net Similarly, newly synthesized arylpiperazine derivatives exhibited moderate to significant cytotoxic effects on human prostate cancer cell lines, LNCaP and DU145. nih.gov

The introduction of different chemical moieties to the piperazine core significantly influences this cytotoxic potential. For instance, benzothiazole-piperazine derivatives have been reported to be active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov Another study highlighted that replacing the imidazole (B134444) moiety of known inhibitors with groups like guanidine (B92328), thiourea (B124793), and hydrazide on a piperazin-2-one (B30754) structure could enhance cytotoxicity. researchgate.net The specific substitutions on the arylpiperazine ring are crucial; compounds with a pyrimidinyl group at the 4-position of the piperazine ring showed more effective cytotoxic activity against DU145 prostate cancer cells. nih.gov Furthermore, among a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, one compound was identified as particularly potent against 4T1 breast cancer cells. nih.gov

Compound SeriesCancer Cell Lines TestedObserved Effect
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver), MCF7 (Breast), HCT-116 (Colon), KATO-3 (Gastric), MFE-296 (Endometrial)Significant cell growth inhibitory activity. mdpi.comresearchgate.net
Benzothiazole-piperazine derivativesHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)Active cytotoxicity, with one compound being highly cytotoxic against all tested lines. nih.gov
Arylpiperazine derivativesLNCaP, DU145 (Prostate)Moderate to effective cytotoxic activities. nih.gov
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives4T1 (Breast)Potent cytotoxic activity observed for specific derivatives. nih.gov

Mechanisms of Apoptosis Induction (e.g., mitochondrial membrane potential, caspase activation)

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis. Studies have elucidated several underlying molecular mechanisms. A novel piperazine compound was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.gove-century.us

Further research into β-elemene piperazine derivatives revealed their ability to induce apoptosis in human leukemia cells. nih.govsemanticscholar.org The mechanism involves the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which leads to a decrease in the mitochondrial membrane potential (MMP). nih.govsemanticscholar.org This disruption of the mitochondria is a key event in the intrinsic apoptotic pathway. Concurrently, these compounds activate caspase-8, a critical initiator caspase in the extrinsic, or death receptor-mediated, apoptotic pathway. nih.govsemanticscholar.org The activation of both pathways suggests a comprehensive mechanism for apoptosis induction. nih.gov

Other derivatives have also been shown to trigger apoptosis through different means. For example, certain benzothiazole-piperazine compounds induce apoptosis by causing cell cycle arrest at the subG1 phase. nih.gov Another class of compounds, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, were also found to induce apoptosis, with flow cytometric analysis confirming cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Interaction with DNA

Certain derivatives based on the piperazine scaffold have been designed to interact directly with DNA, contributing to their anticancer effects. A study on phenylpiperazine derivatives of 1,2-benzothiazine confirmed a groove-binding mechanism of action with DNA. nih.gov Molecular docking studies revealed that these compounds can form stable complexes with DNA, with their conformation allowing for interaction within the major or minor groove. nih.gov The binding is stabilized by hydrogen bonds, carbon-hydrogen bonds, and various van der Waals and π-type interactions with the DNA bases. nih.gov

In addition to direct binding, these compounds can also interfere with enzymes crucial for DNA topology, such as topoisomerase IIα. The phenylpiperazine moiety of these molecules can slide between nucleic acid bases, leading to π-π stacking interactions, while the 1,2-benzothiazine portion can form hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov This dual interaction with both DNA and topoisomerase IIα presents a potent mechanism for inducing cytotoxicity. nih.gov

Targeting Specific Receptors (e.g., Alpha-Estrogen Receptor)

The alpha-estrogen receptor (ERα) is a key target in the treatment of hormone-dependent cancers, particularly breast cancer. nih.govresearchgate.netmdpi.com Several classes of piperazine-containing compounds have been developed as selective ERα ligands. Benzothiophenes featuring a piperazine side chain were identified as high-affinity ligands with high selectivity for the ERα subtype. drugbank.com

Other research has focused on different structural scaffolds incorporating the piperazine ring to achieve ERα targeting. A newly synthesized pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate was shown to effectively bind to ERα and suppress breast cancer cell growth. nih.gov Similarly, studies on 2,3-diarylpiperazines and spiro[indene-1,1'-indane] series containing a 4-(4-alkylpiperazin-1-yl)phenyl group have explored their interaction with the estrogen receptor and their potential as selective estrogen receptor modulators (SERMs). nih.govnih.gov These findings underscore the versatility of the piperazine scaffold in designing molecules that can selectively target nuclear hormone receptors like ERα. researchgate.netnih.gov

Neuropharmacological Investigations

Receptor Binding Affinity and Selectivity (e.g., serotonin (B10506), dopamine (B1211576), histamine)

Arylpiperazine derivatives, a class that includes analogs of this compound, are well-known for their interactions with various neurotransmitter receptors in the central nervous system (CNS). semanticscholar.org Their versatile structure allows for the modulation of binding affinity and selectivity towards serotonin (5-HT), dopamine (D), and to a lesser extent, histamine (B1213489) (H) receptors. ijrrjournal.com

Extensive research has characterized the binding profiles of these compounds. For example, a series of novel long-chain arylpiperazines bearing a coumarin (B35378) fragment showed high affinity for α₁ₐ, D₂, and 5-HT₂ₐ receptors. nih.gov Another butyrophenone (B1668137) analog demonstrated a multi-receptor profile with high affinity for D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, 5-HT₇, and H₁ receptors. nih.gov The affinity is highly dependent on the specific substitutions on the aryl ring and the piperazine nitrogen. For instance, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been developed as high-affinity D₃ receptor antagonists, showing up to 400-fold selectivity over the D₂ receptor subtype. nih.gov Similarly, specific N-phenylpiperazine analogs have been identified with high affinity (Kᵢ = 1.4 nM) and over 400-fold selectivity for the D₃ versus the D₂ receptor. mdpi.com

The affinity for serotonin receptors is a prominent feature of this chemical class. Compounds have been identified with excellent affinity for 5-HT₁ₐ receptors, with Kᵢ values as low as 0.57 nM, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org The long-chain arylpiperazine scaffold is considered a versatile template for designing ligands that target a combination of serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and dopamine (D₂) receptors. semanticscholar.org

Compound ClassReceptor TargetBinding Affinity (Kᵢ, nM)Selectivity Profile
Butyrophenone analog (Compound 13)D₂1.1Multireceptor antagonist. nih.gov
D₃0.5 nih.gov
5-HT₁ₐ6.4 nih.gov
5-HT₂ₐ0.5 nih.gov
H₁1.0 nih.gov
N-phenylpiperazine analog (Compound 6a)D₃1.4>400-fold selective for D₃ vs D₂. mdpi.com
D₂>600 mdpi.com
5-HT₁ₐ199 mdpi.com
Coumarin-piperazine derivative (Compound 7)5-HT₁ₐ0.57High affinity for 5-HT₁ₐ. semanticscholar.org

Potential in Treating Neurological Disorders (e.g., antidepressants, antipsychotics, anxiety, depression)

The diverse receptor binding profiles of this compound derivatives translate into significant potential for treating a range of neurological and psychiatric disorders. silae.itnih.govepo.org The modulation of serotonin and dopamine pathways is central to the mechanism of action for many antidepressant and antipsychotic drugs. mdpi.com

Compounds acting as 5-HT₁ₐ receptor agonists have shown anxiolytic effects. silae.it For example, Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are known 5-HT₁ₐ agonists that produce anxiolytic responses. silae.it Furthermore, new arylpiperazine derivatives with isonicotinic and picolinic nuclei have demonstrated antidepressant-like activity in preclinical models, with effects mediated by the serotonergic system, particularly through interaction with 5-HT₁ₐ receptors. nih.gov

The dual antagonism of D₂ and 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics, which are used to treat schizophrenia. nih.gov Several derivatives of this class exhibit this "atypical" profile. A butyrophenone analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, was identified as a potential atypical antipsychotic agent due to its potent binding at multiple dopamine and serotonin receptors and its favorable profile in preclinical models of efficacy and side effects. nih.gov The ability to fine-tune the receptor affinity profile through chemical modification allows for the design of compounds aimed at treating complex disorders like depression, anxiety, and psychosis. semanticscholar.orgresearchgate.netmdpi.com

Cellulose Biosynthesis Inhibition (for specific derivatives like P4B)

Unique Mode of Action Compared to Other Inhibitors

The chemical compound this compound has been identified as a neoplastic cell growth inhibitor. biosynth.com Its primary biological activity is characterized by the inhibition of cell proliferation in specific cancer cell lines. biosynth.com Research findings indicate that the compound is effective against myeloid, K562, and HL60 cell lines. biosynth.com

While it is established as a cell growth inhibitor, the precise mechanism of action for this compound has not been fully elucidated. biosynth.com Preliminary hypotheses suggest that its inhibitory effects may stem from its ability to interfere with DNA synthesis or protein synthesis within the tumor cells. biosynth.com However, without further research, this remains a speculative mechanism.

The broader class of piperazine derivatives has been extensively studied for anticancer properties, with various analogues exhibiting a range of mechanisms. nih.govnih.govmdpi.com These include inducing cell cycle arrest, modulating cellular signaling pathways, and inhibiting specific enzymes crucial for cancer cell survival. nih.govnih.gov For instance, certain complex piperazine-linked quinolinequinones have been shown to inhibit cancer cell proliferation by inducing oxidative stress and causing cell cycle arrest. nih.govresearchgate.net It is important to note that these mechanisms are characteristic of more complex derivatives and cannot be directly attributed to the simpler structure of this compound without specific evidence.

A detailed comparison to other inhibitors is challenging due to the currently undefined mechanism of this compound. Its uniqueness lies in its simple chemical structure exhibiting cytotoxic activity, though the molecular targets remain unknown.

Table 1: Reported In Vitro Activity of this compound

Activity Type Affected Cell Lines Postulated Mechanism of Action
Neoplastic Cell Growth InhibitionMyeloid, K562, HL60Inhibition of DNA or protein synthesis (unconfirmed) biosynth.com

Applications in Agricultural Biotechnology and Plant Growth Regulation

Currently, there is no scientific literature or patent data available to support the application of this compound in the fields of agricultural biotechnology or plant growth regulation.

While the broader chemical class of piperazine derivatives has been explored for various biological activities, research has not extended to the use of this specific compound for purposes such as modifying plant growth, acting as a herbicide, or enhancing crop yields. google.com The study of plant growth regulators (PGRs) is an active area of research, focusing on compounds like auxins, gibberellins, and synthetic mimics of natural hormones such as strigolactones. nih.govontario.caahdb.org.uk Strigolactone mimics, for example, are sought after for their potential to control plant architecture and stimulate the germination of parasitic weed seeds. mdpi.comnih.govnih.gov However, screening and development in this area have focused on other chemical scaffolds, and this compound is not documented as a strigolactone mimic or having any related activity.

Therefore, any potential role for this compound in agriculture is purely speculative and not supported by existing research.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Piperazine (B1678402) Moiety on Receptor Binding and Biological Activity

The piperazine ring is a cornerstone of many pharmacologically active compounds, recognized as a privileged scaffold in drug discovery. nih.gov Its presence is critical for the biological activity of this class of compounds, primarily due to the two nitrogen atoms at positions 1 and 4. ontosight.ai The basic nitrogen atom within the piperazine ring is frequently protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with negatively charged amino acid residues, such as aspartic acid (Asp), in the binding pockets of various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

This charge-reinforced hydrogen bond serves as a key anchoring point, stabilizing the ligand-receptor complex. Current time information in Bangalore, IN. For instance, in models of the 5-HT1A receptor, an ionic bond between the protonated piperazine nitrogen and the carboxyl oxygen of Asp3.32 is a primary determinant of binding affinity. nih.gov The replacement of the piperazine ring with a piperidine (B6355638) moiety, for example, can dramatically alter receptor affinity and selectivity, highlighting the piperazine's critical role. In one study, replacing a piperazine with piperidine in a series of compounds significantly shifted affinity from histamine (B1213489) H3 receptors towards sigma-1 receptors. ontosight.ai Thus, the piperazine moiety is not merely a linker but an essential pharmacophoric element that dictates the initial binding and orientation of the molecule within the receptor.

Impact of Substituents on the Piperazine Ring on Potency and Selectivity

Substituents on the aryl ring attached to the N1-nitrogen of the piperazine core exert a profound influence on the potency and selectivity of these compounds. The nature, position, and electronic properties of these substituents can fine-tune the molecule's affinity for various receptors.

Research on arylpiperazine derivatives has shown that substitution on the phenyl ring is a key strategy for modulating activity at dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. nih.gov For example, introducing substituents at the ortho position of the phenyl ring is often favored for enhancing binding to the D2 receptor. nih.gov Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methylthio (-SCH3), particularly at the ortho position, tend to increase affinity for the 5-HT1A receptor. nih.gov Conversely, electron-withdrawing groups like trifluoromethyl (-CF3) or halogens (e.g., -Cl, -F) at the same position can lead to a decrease in binding affinity. nih.govacs.org

The position of the substituent is also critical. In a series of KN-62 analogues, a potent P2X7 receptor antagonist, a fluorine atom at the para position of the phenyl ring yielded the most potent compound, whereas moving it to the ortho position reduced potency threefold. nih.gov Replacing the para-fluorine with other halogens like chlorine or iodine resulted in a dramatic decrease in activity. nih.gov These findings underscore the sensitive interplay between the substituent's electronic character and its spatial orientation relative to the piperazine core.

Table 1: Influence of Phenyl Ring Substituents on Receptor Binding Affinity (Ki, nM) of Arylpiperazine Derivatives. nih.gov
CompoundSubstituent (R) on Phenyl RingD2 Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)
1H1804535
22-OCH3351520
92-Cl506025
122-CF315012040
142-SCH340530

Effects of Butanone Backbone Modifications on Pharmacological Profiles

The butanone backbone of 1-(piperazin-1-yl)butan-1-one and the corresponding alkyl chain in its long-chain analogues act as a linker, and modifications to this part of the structure are critical for determining pharmacological profiles and receptor selectivity. The length, rigidity, and substitution of this chain can significantly impact how the molecule fits into the binding pocket and interacts with different receptor subtypes. acs.org

Studies on long-chain arylpiperazines have consistently shown that the length of the alkyl chain connecting the piperazine ring to a terminal moiety is a key determinant of affinity and selectivity for serotonin and dopamine receptors. acs.orgnih.govjetir.org For example, in the development of P2X7 receptor antagonists, introducing a one-carbon linker between the piperazine nitrogen and a phenyl ring increased activity, while extending it to a two-carbon linker caused a tenfold decrease in biological activity. nih.gov In other series, a three or four-methylene unit spacer was found to be optimal for binding to both 5-HT1A and α1-adrenergic receptors. mdpi.com

Role of Aromatic and Aliphatic Components in Biological Targeting

The distinct chemical nature of the aromatic and aliphatic components within this class of compounds assigns them specific roles in biological targeting. The arylpiperazine fragment typically functions as the primary "pharmacophoric" group, responsible for the key anchoring interactions with the target receptor. maynoothuniversity.ie The aromatic ring, often a substituted phenyl group, engages in crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine (Phe) and tyrosine (Tyr) deep within the receptor's binding site. Current time information in Bangalore, IN.

Conformational Flexibility and Stereochemical Considerations

The three-dimensional structure, including conformational flexibility and stereochemistry, is a critical determinant of the biological activity of this compound derivatives. The piperazine ring typically adopts a distorted chair conformation, which positions its substituents in specific spatial orientations for optimal receptor interaction. nih.gov

Furthermore, stereochemistry can have a profound impact on biological activity. The introduction of a chiral center, for instance by adding a methyl group to the piperazine ring, can lead to enantiomers with significantly different receptor affinities and functional properties. In one study, the (S)-enantiomer of a trazodone (B27368) analogue showed a marked difference in affinity between 5-HT2A and α1 receptors compared to its (R)-enantiomer. Similarly, the absolute configuration of hydroxylated carbons in the linker chain has been shown to be a determining factor in the molecule's conformation and subsequent receptor binding. These findings underscore the importance of considering the specific 3D arrangement of atoms for rational drug design.

Identification of Pharmacophores within the Chemical Class

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. For the arylpiperazine class of compounds, several key pharmacophoric features have been consistently identified for interaction with aminergic GPCRs.

A typical pharmacophore model for 5-HT1A receptor ligands includes:

A positively ionizable feature (P): This corresponds to the basic nitrogen atom of the piperazine ring, which is protonated at physiological pH and forms a critical salt bridge with an aspartate residue in the receptor. nih.gov

An aromatic ring feature (R): This represents the aryl group attached to the piperazine, which engages in aromatic stacking interactions with receptor residues like phenylalanine. nih.gov

A hydrogen bond donor (D) or acceptor (A): These features are often located on the terminal part of the molecule, away from the arylpiperazine core, and can form additional stabilizing hydrogen bonds.

A hydrophobic feature (H): This often corresponds to the aliphatic linker or other non-polar parts of the molecule that interact with hydrophobic pockets in the receptor.

A pharmacophoric hypothesis for dual 5-HT2A and D2 inhibitors was identified as AAHPRRR, comprising one H-bond acceptor, one hydrophobic group, one positive ion acceptor, and three aromatic rings. The precise spatial arrangement of these features is crucial for high-affinity binding. researchgate.net These models serve as valuable blueprints for designing new compounds with desired potency and selectivity profiles by ensuring that novel structures retain the essential pharmacophoric elements. mdpi.com

Molecular Mechanisms of Action

Elucidation of Specific Molecular Targets and Signaling Pathways

There is no available scientific literature that identifies the specific molecular targets or signaling pathways modulated by 1-(Piperazin-1-yl)butan-1-one. Research on structurally related piperazine (B1678402) derivatives suggests potential interactions with various receptors and signaling cascades; however, these findings cannot be directly extrapolated to the unsubstituted parent compound. For instance, studies on more complex piperazine-containing molecules have implicated targets such as serotonin (B10506) and sigma receptors, but similar investigations for this compound have not been published.

Enzyme Inhibition and Receptor Modulation

Currently, there are no published studies demonstrating the direct inhibition of any specific enzymes or the modulation of any particular receptors by this compound. While many pharmacologically active piperazine derivatives exhibit such properties, the specific activity profile of this compound in this regard has not been characterized.

Modulation of Gene Expression or Protein Function

There is no available data from scientific studies to indicate that this compound modulates gene expression or protein function. Investigations into the potential effects of this compound on the transcriptome or proteome of any cell type have not been reported in the peer-reviewed literature.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for 1-(Piperazin-1-yl)butan-1-one are not extensively detailed in publicly available literature, the behavior of analogous piperazine-containing structures provides a strong indication of its potential interactions. Piperazine (B1678402) derivatives have been computationally evaluated against a wide array of biological targets. For instance, various derivatives have been docked against proteins such as monoamine oxidase A (MAO-A), sigma-1 receptor (S1R), and Poly (ADP-ribose) polymerase-1 (PARP-1) to predict their inhibitory potential. nih.govresearchgate.netnih.govnih.gov

In these studies, the piperazine ring often plays a crucial role as a key pharmacophoric element, frequently forming a pivotal interaction with an acidic amino acid residue, such as aspartic acid (Asp) or glutamic acid (Glu), in the protein's active site. The protonated nitrogen atom of the piperazine ring typically acts as a hydrogen bond donor. The affinity of these compounds, often expressed as a docking score or binding energy (kcal/mol), is influenced by the nature of the substituents on the piperazine ring and the acyl group. For a hypothetical interaction, the binding affinities of this compound and its derivatives would be calculated to rank their potential efficacy against a specific protein target.

Table 1: Predicted Binding Affinities of Piperazine Derivatives with Various Protein Targets

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residue
Piperazine-naphthoquinone derivative 5PARP-1-7.17Not Specified
Piperazine-naphthoquinone derivative 9PARP-1-7.41Not Specified
Piperazine-naphthoquinone derivative 13PARP-1-7.37Not Specified
Thiazolylhydrazine-piperazine derivative 3eMAO-ANot SpecifiedNot Specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)S1R- (Ki = 3.2 nM)Not Specified

The binding of a ligand to a protein is governed by a combination of steric (size and shape) and electronic (charge distribution, hydrogen bonding, hydrophobic) interactions. For this compound, the butanoyl group would likely occupy a hydrophobic pocket within the target's active site. The carbonyl oxygen can act as a hydrogen bond acceptor, while the piperazine ring, as mentioned, is crucial for forming strong electrostatic and hydrogen bond interactions. nih.gov

A primary goal of in silico studies is to guide the design of derivatives with improved activity and selectivity for the intended target over off-targets. By systematically modifying the structure of this compound in a computational model, researchers can predict how changes will affect binding. For example, altering the length or branching of the alkyl chain (the butanoyl group) or substituting on the second nitrogen of the piperazine ring can significantly impact selectivity.

Studies on piperazine-substituted naphthoquinones showed that different derivatives exhibited varied docking scores against PARP-1 and PARP-2, allowing for the identification of compounds with higher selectivity for the desired PARP-1 isoform. nih.govresearchgate.net Similarly, for this compound, derivatives could be designed and computationally screened to enhance selectivity for a specific receptor subtype, which is crucial for developing safer and more effective therapeutic agents.

Pharmacokinetic and Pharmacodynamic Predictions

In silico tools are invaluable for predicting the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

ADMET prediction software uses algorithms based on large datasets of known drugs to estimate the properties of new chemical entities. For this compound, these tools can predict its likely physicochemical properties and pharmacokinetic behavior. nih.gov

Absorption: Predictions would include human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability. Piperazine derivatives are often predicted to have good absorption potential. researchgate.net

Distribution: Key parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are estimated. The ability to cross the BBB is a critical factor for drugs targeting the central nervous system.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP3A4, CYP2D6). This is crucial for anticipating drug-drug interactions. researchgate.netmdpi.com

Excretion: Predictions can suggest the likely route of elimination from the body.

Toxicity: Potential toxicities, such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity, are flagged based on structural alerts. rsc.org

These predictions are often benchmarked against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an orally active drug. researchgate.net

Table 2: Representative In Silico ADMET Predictions for Piperazine-Based Compounds

ADMET PropertyPredicted Outcome for Piperazine DerivativesSignificance
Oral BioavailabilityGenerally predicted to be highIndicates good potential for oral administration
Lipinski's Rule of FiveGenerally compliant (0-1 violations)Suggests drug-like properties
Blood-Brain Barrier (BBB) PenetrationVariable; dependent on substituentsCrucial for CNS-acting drugs
CYP450 2D6 InhibitionOften predicted as an inhibitorPotential for drug-drug interactions
hERG InhibitionPotential for cardiotoxicity; requires monitoringA critical safety parameter
Ames MutagenicityGenerally predicted to be non-mutagenicIndicates low potential to cause genetic mutations

Computational tools can predict the most likely sites on a molecule to undergo metabolic transformation. For piperazine-containing compounds, the primary metabolic routes involve the cytochrome P450 enzyme system. nih.govresearchgate.net

For this compound, the predicted metabolic pathways would likely include:

N-dealkylation: Cleavage of the butanoyl group to yield piperazine.

Hydroxylation: Addition of a hydroxyl (-OH) group to the butyl chain or potentially the piperazine ring.

Oxidation: Oxidation of the piperazine ring nitrogen atoms. In some cases, extensive oxidation can lead to ring opening or contraction. researchgate.net

Software such as StarDrop™, Meteor Nexus, and MetaPrint2D analyze the chemical structure to identify atoms that are most susceptible to enzymatic attack, often referred to as "sites of metabolism" (SOMs). nih.govrsc.org The pie chart generated by StarDrop's P450 model, for example, can indicate the relative likelihood of metabolism by different CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2). rsc.org This information is critical for understanding the compound's metabolic stability and for designing derivatives that are less prone to rapid clearance or the formation of reactive metabolites. nih.govrsc.org

In Silico Toxicological Profile of this compound: Data Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, specific in silico toxicological predictions for the chemical compound this compound (CAS Number: 18903-04-3) are not publicly available. Therefore, the generation of a detailed article with specific data tables on its computational toxicology, as requested, cannot be fulfilled at this time.

The requested article was to be structured around a detailed outline focusing on the computational chemistry and in silico toxicological investigations of this compound. This included subsections on acute toxicity assessment (theoretical LD50 values), prediction of organ-specific effects, genetic toxicity (Ames test prediction), cardiotoxicity and hERG channel interactions, and the identification of toxicophores.

Extensive searches were conducted using the compound's name and its Chemical Abstracts Service (CAS) number across various scientific databases and search engines. These searches aimed to locate any published research or database entries that have performed computational toxicology studies on this specific molecule. However, no studies were identified that provided the specific predictive data required to populate the requested article sections.

In silico toxicology is a field that relies on computational models to predict the potential toxicity of chemical substances. These predictions are generated using various software platforms such as DEREK Nexus, TOPKAT, and admetSAR, which utilize quantitative structure-activity relationship (QSAR) models and other computational methods. The absence of data for this compound suggests that this compound has not been the subject of such public computational toxicology assessments, or the results of any such studies have not been published in readily accessible literature.

Without specific predicted data points for LD50 values, organ-specific toxicities, mutagenicity, hERG inhibition, or identified toxicophoric fragments for this compound, it is not possible to provide a scientifically accurate and detailed analysis as per the user's instructions. The generation of such an article would require either direct access to and use of specialized predictive toxicology software, which is beyond the scope of this service, or the existence of published data, which could not be located.

Therefore, while the framework for such an analysis is well-defined, the specific data required to write a comprehensive and factual article solely on the computational toxicology of this compound is not currently available in the public domain.

Analytical Methodologies in Research and Characterization

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for assessing the purity of 1-(Piperazin-1-yl)butan-1-one and for its isolation. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominent techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of components in a mixture. For piperazine-containing compounds, reversed-phase HPLC is a common approach. sielc.com In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier such as formic acid or phosphoric acid to ensure good peak shape and resolution. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the piperazine (B1678402) moiety, which can be basic, pH control of the mobile phase is often critical to achieve reproducible results. Detection is commonly performed using a UV detector, although for compounds lacking a strong chromophore, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. analyticaltoxicology.com For this compound, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, is used as the mobile phase. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus have a lower retention factor (Rf), while less polar compounds travel further up the plate. Visualization of the spots can be achieved under UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

Technique Stationary Phase Typical Mobile Phase Detection Method Application
HPLC C18 (Reversed-Phase)Acetonitrile/Water with acidUV, ELSD, MSPurity assessment, quantification, isolation
TLC Silica GelEthyl Acetate/Hexane or Dichloromethane/MethanolUV light, Staining reagentsReaction monitoring, purity check

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information about the molecule's connectivity, molecular weight, and functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. nih.govmdpi.com

In the ¹H NMR spectrum, the protons of the butanoyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group next to the carbonyl. The protons on the piperazine ring would likely appear as multiplets. The chemical shifts of the piperazine protons are influenced by the substitution on the nitrogen atoms. Typically, protons on the carbons adjacent to the amide nitrogen are shifted downfield compared to those adjacent to the secondary amine.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for the carbonyl carbon, the three distinct carbons of the butanoyl chain, and the carbons of the piperazine ring. The carbonyl carbon signal would appear significantly downfield, typically in the range of 170 ppm. The chemical shifts of the piperazine carbons are also diagnostic, with those closer to the electron-withdrawing butanoyl group appearing at a lower field. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. nih.gov

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Butanoyl CH₃~0.9Triplet3H
Butanoyl CH₂~1.6Sextet2H
Butanoyl CH₂-C=O~2.3Triplet2H
Piperazine CH₂ (adjacent to NH)~2.8Multiplet4H
Piperazine CH₂ (adjacent to N-C=O)~3.4Multiplet4H
Piperazine NHVariableBroad Singlet1H
¹³C NMR Predicted Chemical Shift (ppm)
Butanoyl CH₃~14
Butanoyl CH₂~19
Butanoyl CH₂-C=O~36
Piperazine C (adjacent to NH)~45
Piperazine C (adjacent to N-C=O)~42, ~47
Carbonyl C=O~172

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. mdpi.comcore.ac.uk For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 156.23 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.com

The fragmentation pattern in the mass spectrum can also be diagnostic. Common fragmentation pathways for N-acylpiperazines involve cleavage of the amide bond and fragmentation of the piperazine ring. Expected fragments for this compound could include the butanoyl cation (m/z 71) and fragments arising from the piperazine ring.

Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Identity
[M]⁺156Molecular Ion
[C₄H₇O]⁺71Butanoyl cation
[C₄H₉N₂]⁺85Piperazine fragment

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. mdpi.comresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl groups, and the C=O bond of the amide. researchgate.net

The N-H stretching vibration of the piperazine secondary amine would typically appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butanoyl and piperazine methylene groups would be observed in the 2850-3000 cm⁻¹ region. A strong and sharp absorption band corresponding to the C=O stretching of the tertiary amide would be a prominent feature, typically appearing around 1630-1680 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium
C-H Stretch (alkyl)2850 - 3000Strong
C=O Stretch (tertiary amide)1630 - 1680Strong
C-N Stretch1000 - 1250Medium

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. mdpi.comresearchgate.net This method determines the percentage by mass of each element (carbon, hydrogen, nitrogen, and oxygen) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₁₆N₂O). A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.01896.0861.50%
HydrogenH1.011616.1610.32%
NitrogenN14.01228.0217.94%
OxygenO16.00116.0010.24%
Total 156.26 100.00%

Preclinical Research Models and in Vitro / in Vivo Studies

Cell-Based Assays

Cell-based assays are fundamental in preclinical research to determine the biological activity and potential toxicity of a chemical compound at the cellular level. These assays provide initial insights into the compound's mechanism of action and its effects on various cell types.

A targeted search of scientific databases and literature for studies investigating the effects of 1-(Piperazin-1-yl)butan-1-one on mammalian cancer cell lines, specifically MCF-7 (a breast cancer cell line), SNU-475, and SNU-423 (hepatocellular carcinoma cell lines), yielded no specific results. Consequently, there is no available data to report on the cytotoxic or other biological activities of this particular compound against these cell lines.

An extensive review of the literature did not identify any studies that have specifically evaluated the antimicrobial or antifungal activity of this compound against the microbial strains Staphylococcus aureus, Escherichia coli, or Candida albicans. Therefore, the potential efficacy of this compound against these common pathogens remains uninvestigated and unknown.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, which can indicate cytotoxicity. While this assay is a standard method for evaluating the potential toxicity of chemical compounds, no published studies were found that have utilized the MTT assay to determine the cytotoxicity of this compound on any cell line.

Animal Models

Animal models are crucial for understanding the systemic effects of a compound, including its toxicology, pharmacology, and behavioral impacts in a living organism.

The zebrafish (Danio rerio) has become a prominent model organism in toxicology and developmental biology due to its rapid external development and optical transparency. A comprehensive search for studies using zebrafish models to assess the toxicological or developmental effects of this compound did not yield any results. As such, there is no available data on the potential toxicity or teratogenicity of this compound in this model system.

Rodent models, such as mice and rats, are standard in preclinical research for evaluating the pharmacological properties and behavioral effects of novel compounds. Despite a thorough literature search, no studies were identified that have investigated the pharmacological or behavioral effects of this compound in any rodent models. Therefore, the in vivo activity of this compound in these models has not been characterized.

Based on the current scientific literature, there are no available in vivo studies that specifically investigate the developmental abnormalities associated with the chemical compound this compound.

Therefore, the section "8.2.3. Investigation of Developmental Abnormalities in In Vivo Models" cannot be completed at this time due to the absence of research data on this particular compound. Further preclinical research, including studies using established animal models, would be necessary to determine if this compound has any potential to cause developmental abnormalities.

Future Directions in Research

Elucidation of Further Specific Molecular Pathways

Future research aims to better understand the complex intracellular signaling pathways affected by these drugs, which could lead to the identification of new therapeutic targets. smw.chnih.govnih.gov

Design of Novel Analogues with Improved Efficacy and Selectivity

The design of new "designer drugs" or analogues of existing compounds seeks to enhance therapeutic effects while minimizing adverse reactions. wikipedia.orgsigmaaldrich.comresearchgate.netnih.gov This involves making precise structural modifications to optimize receptor interactions.

Exploration of New Therapeutic Applications

The diverse biological activities of piperazine (B1678402) derivatives suggest they may have potential applications in other therapeutic areas, such as oncology and infectious diseases. mdpi.comscienmag.comtubitak.gov.tr

Advanced Computational Modeling for Drug Design

Computational tools, such as pharmacophore modeling and molecular docking, are increasingly being used to predict the activity of new compounds and guide the design of more effective drugs. plos.orgcabidigitallibrary.orgresearchgate.netacs.orgnih.gov

Development of Targeted Delivery Systems

Novel drug delivery systems, including nanoparticle-based formulations, are being explored to improve the delivery of antipsychotic medications to the brain, potentially enhancing efficacy and reducing systemic side effects. inlibrary.uzmdpi.comtbzmed.ac.irnews-medical.net

Ethical and Regulatory Considerations in Research

Research on Novel Psychoactive Substances and Analogues

Novel Psychoactive Substances (NPS) are synthetic compounds designed to mimic the effects of established illicit drugs, yet they are not controlled by international drug conventions. sigmaaldrich.comnih.govaegislabs.com Piperazine (B1678402) derivatives were among the first of these synthetic drugs to emerge on the illicit market, often sold as "legal party pills" or as adulterants in substances like MDMA (Ecstasy). sigmaaldrich.comencyclopedia.pub These compounds are typically abused for their stimulant properties. sigmaaldrich.comencyclopedia.pub The term NPS does not necessarily imply a recent invention, but rather a new appearance in the illicit drug supply. aegislabs.com

The rise of NPS presents a significant challenge to public health and safety, driving research to characterize these substances and understand their mechanisms of action. sigmaaldrich.com The research into analogues of "1-(Piperazin-1-yl)butan-1-one" is twofold. On one hand, it is crucial for forensic and toxicological sciences to identify and understand the risks associated with new substances appearing on the illicit market. On the other hand, medicinal chemistry explores related structures for potential therapeutic benefits. For instance, various piperazine analogues have been investigated as high-affinity ligands for dopamine (B1211576) D3 receptors, which could have applications in treating substance abuse disorders. nih.govnih.gov This dual reality—the potential for abuse versus the potential for therapy—creates a complex ethical environment for researchers. Scientific inquiry must proceed with a clear purpose, whether it is to inform public health policy and law enforcement or to develop new medical treatments.

Regulatory Status of Related Compounds (e.g., Schedule I substances like 2-methyl AP-237)

The regulatory landscape for compounds structurally related to "this compound" is stringent, particularly for those with psychoactive effects. A pertinent example is 2-methyl AP-237, a methyl analogue of the opioid analgesic bucinnazine (AP-237). usdoj.govusdoj.gov This compound, chemically known as 1-(2-methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl)butan-1-one, is a novel synthetic opioid that emerged on the illicit drug market around 2019. usdoj.govusdoj.gov

Due to its high potential for abuse, lack of any accepted medical use in the United States, and association with adverse health effects including overdose deaths, the Drug Enforcement Administration (DEA) has taken decisive action. usdoj.govusdoj.gov 2-methyl AP-237 is permanently placed in Schedule I of the Controlled Substances Act (CSA). usdoj.govfederalregister.govregulations.gov Substances in Schedule I are subject to the most stringent regulatory controls, reflecting a high potential for abuse and no currently accepted medical application. congress.goveverycrsreport.com This classification imposes strict controls on the manufacture, distribution, importation, exportation, research, and possession of the substance. federalregister.govregulations.gov The legal framework, including the Controlled Substances Analogue Enforcement Act of 1986, allows for substances that are substantially similar in chemical structure and effect to a Schedule I or II drug to be treated as a controlled substance. everycrsreport.comcongress.gov This ensures that newly emerging analogues designed to circumvent existing laws can still be regulated to protect public safety.

Regulatory Profile of 2-methyl AP-237

Feature Description Source(s)
Chemical Name 1-(2-methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl)butan-1-one usdoj.govusdoj.gov
Common Name 2-methyl AP-237, 2-MAP usdoj.govusdoj.gov
Classification Novel Synthetic Opioid usdoj.govusdoj.gov
Regulatory Status Schedule I Controlled Substance (United States) usdoj.govfederalregister.govregulations.gov

| Basis for Control | High potential for abuse, no accepted medical use, public health threat. | usdoj.govusdoj.govfederalregister.gov |

Safety Protocols for Handling Piperazine Derivatives in Research Settings

Given the hazardous properties of piperazine and its derivatives, strict safety protocols are mandatory in any research setting. Piperazine itself is classified as a hazardous chemical, noted for causing severe skin burns, eye damage, and acting as both a skin and respiratory sensitizer. sigmaaldrich.comindustrialchemicals.gov.au Handling these compounds requires a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment (PPE), and rigorous procedural guidelines.

Key Safety Protocols:

Engineering Controls: All work with piperazine derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. scbt.comchemdmart.com Operations should be enclosed where possible. nj.gov

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE at all times. This includes chemical-resistant gloves, protective clothing or lab coats, and impact-resistant eye protection such as safety goggles and/or a face shield. scbt.comnj.govbyu.edu In cases of insufficient ventilation, suitable respiratory protection is required. sigmaaldrich.comchemdmart.com

Hygiene Practices: Strict personal hygiene is crucial. Eating, drinking, and smoking are prohibited in the laboratory. scbt.comnj.gov Hands must be washed thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday. chemdmart.comnj.gov Contaminated work clothing should not be taken home and must be laundered separately. scbt.comnj.gov

Safe Handling and Storage: Avoid all personal contact, including inhalation and skin contact. scbt.com Containers must be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. scbt.comnj.gov Sources of ignition, like open flames and sparks, are to be avoided as dusts may form explosive mixtures with air. scbt.comnj.gov

Emergency Preparedness: Laboratories must be equipped with emergency eyewash stations and safety showers in the immediate vicinity of the workstation. nj.govbyu.edu Procedures for handling spills must be established, including the use of protective equipment and proper disposal of waste in labeled containers. scbt.com

Adherence to these safety protocols is essential to mitigate the risks associated with piperazine derivatives and ensure a safe research environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Piperazin-1-yl)butan-1-one, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between piperazine derivatives and carbonyl-containing reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reactions with carboxylic acids (e.g., butyric acid) are widely used to form the ketone-piperazine linkage . Purification involves flash chromatography (e.g., using hexane/ethyl acetate gradients) to isolate the product, with Rf values (e.g., 0.19–0.21) monitored via TLC. Structural validation employs 1^1H and 13^13C NMR spectroscopy to confirm resonance peaks for the piperazine ring (δ ~2.5–3.5 ppm) and carbonyl group (δ ~170–175 ppm). Melting points (e.g., 57–79°C) and mass spectrometry further corroborate purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste in sealed containers. Avoid aqueous cleanup due to potential reactivity .
  • Storage : Keep in airtight containers at room temperature, away from ignition sources, to prevent degradation or combustion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Catalyst Selection : Replace EDC with TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) for higher coupling efficiency in DMF (dimethylformamide) solvent, achieving yields up to 84% .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for 12–24 hours to ensure complete reaction, as seen in benzothiazole-piperazine hybrid syntheses .
  • Purification : Use gradient elution in flash chromatography (e.g., 9:1 hexane/ethyl acetate) to resolve structurally similar byproducts .

Q. What strategies address discrepancies in bioactivity data for piperazine-ketone analogs?

  • Methodological Answer :

  • Structural Confirmation : Validate stereochemistry via X-ray crystallography or NOESY NMR to rule out isomer-driven activity variations .
  • Assay Reproducibility : Standardize cell-based assays (e.g., glucose uptake studies for antidiabetic agents) using positive controls like metformin and triplicate trials to minimize variability .
  • SAR Analysis : Systematically modify substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) to correlate structural features with activity trends .

Q. How do regulatory controls (e.g., Schedule I classification) impact research on this compound analogs?

  • Methodological Answer :

  • Compliance : Submit DEA research licenses for analogs like 2-methyl AP-237 (a Schedule I opioid derivative) to legally handle controlled substances. Document synthesis, storage, and disposal per 21 CFR §1301.18 .
  • Ethical Review : Obtain IRB approval for in vivo studies, emphasizing non-therapeutic applications (e.g., receptor binding assays) to align with ethical guidelines .

Q. What advanced analytical techniques resolve spectral overlaps in piperazine-ketone characterization?

  • Methodological Answer :

  • 2D NMR : Utilize HSQC (heteronuclear single quantum coherence) to distinguish overlapping 1^1H signals from piperazine protons and aromatic substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Achieve sub-ppm mass accuracy to confirm molecular formulas, critical for differentiating isomers (e.g., 2-methyl vs. para-methyl AP-237 analogs) .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., Mycobacterium tuberculosis BioA transaminase). Focus on hydrogen bonding between the ketone group and pyridoxal phosphate cofactors .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess complex stability, prioritizing derivatives with low RMSD (root mean square deviation) values .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.